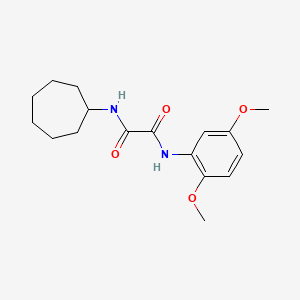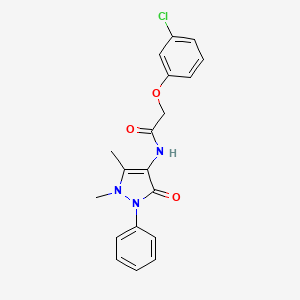![molecular formula C21H17N3O2 B5089675 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in 1994 by scientists at Pfizer, who were searching for new compounds that could inhibit EGFR and potentially be used as cancer therapeutics. Since then, AG-1478 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol binds to the ATP-binding site of EGFR and prevents the receptor from undergoing autophosphorylation, which is necessary for downstream signaling. By inhibiting EGFR signaling, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol blocks the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. This results in a decrease in cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been shown to have a number of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its specificity for EGFR. Unlike other EGFR inhibitors, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol does not inhibit other receptor tyrosine kinases, making it a useful tool for studying the specific role of EGFR in cellular processes. However, one limitation of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is its relatively low potency compared to other EGFR inhibitors. This may make it less suitable for certain experiments where high potency is required.
将来の方向性
There are a number of future directions for research involving 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. One area of interest is the development of more potent EGFR inhibitors based on the structure of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. Another area of interest is the investigation of the role of EGFR in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol may have potential applications in the development of novel therapeutics for these diseases. Overall, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a valuable tool for studying the role of EGFR in various cellular processes and has potential applications in scientific research and drug development.
合成法
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyaniline with phthalic anhydride to form the intermediate phthalimide. The phthalimide is then reduced to the corresponding amine, which is subsequently reacted with 4-(4-chlorobenzyl)phthalazin-1-one to form the final product, 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol. The synthesis of 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol is a complex process that requires careful attention to detail and purification techniques to ensure high purity of the final product.
科学的研究の応用
3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used extensively in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit EGFR signaling in a dose-dependent manner, leading to a decrease in cell proliferation, migration, and invasion. 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol has been used in a wide range of studies, including cancer research, neuroscience, and developmental biology. It has also been used to investigate the role of EGFR in wound healing, angiogenesis, and immune response.
特性
IUPAC Name |
3-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-11-9-14(10-12-17)20-18-7-2-3-8-19(18)21(24-23-20)22-15-5-4-6-16(25)13-15/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDYHJSHESQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)
![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)
![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
